2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-9-(3-chlorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N6O/c23-14-5-1-3-12(9-14)21-18-19(16-10-15(24)6-7-17(16)31-21)26-22-27-28-29-30(22)20(18)13-4-2-8-25-11-13/h1-11,20-21H,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBOCXGMUDQVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-(3-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.3 g/mol. Its structure includes a chromene core fused with a tetrazole and pyrimidine moiety, which is significant for its biological activity.
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Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes such as:
- Monoamine Oxidase (MAO) : It selectively inhibits MAO A and MAO B, which are critical in the metabolism of neurotransmitters. The inhibition potency (IC50 values) indicates potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.
- Cholinesterases : The compound also exhibits moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission.
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Anticancer Activity : Preliminary studies indicate that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity.
- HCT116 (colon cancer) : Showed promising results in inhibiting cell proliferation.
- SK-OV-3 (cisplatin-resistant ovarian cancer) : Demonstrated effectiveness against drug-resistant cells.
Research Findings
Recent studies have provided insights into the structure-activity relationship (SAR) of similar compounds. For instance, derivatives with modifications at specific positions on the chromene or tetrazole rings have been synthesized and tested for enhanced biological activity.
Table 1: Biological Activity Summary
Case Studies
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Neuroprotective Studies :
- In vivo models have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in neuroprotection.
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Antitumor Studies :
- A study involving the treatment of MCF-7 cells with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Core Structure Variations
The tetrazolo[1,5-a]pyrimidine core distinguishes the target compound from analogs with triazolo[1,5-a]pyrimidine (e.g., compounds in and ) or other fused systems (e.g., imidazo-pyridines in ). Key differences include:
- Tetrazole vs. Triazole : The tetrazole ring (four nitrogen atoms) is more electron-deficient and acidic than triazole (three nitrogen atoms), which could enhance solubility in polar solvents or ionic interactions in biological systems .
Substituent Effects
Table 1: Substituent Comparison of Key Analogs
- Chloro vs.
- Pyridyl vs. Methyl/Methoxy : The 7-(pyridin-3-yl) substituent in the target compound introduces a hydrogen-bond acceptor, contrasting with the hydrophobic 4-methylphenyl in –3. This could improve solubility and interaction with polar biological targets.
Bioactivity Insights (Based on Analogs)
- Antiviral Potential: Triazolo-pyrimidines with chloro/thione substituents () show ~40% inhibition of tobacco mosaic virus (TMV), suggesting the target compound’s chloro and pyridyl groups may confer similar activity .
- Antimicrobial Activity : Chloro-substituted heterocycles in exhibit antifungal effects, implying the target’s 3-chlorophenyl group could enhance such properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are synthesized by refluxing precursors (e.g., chlorophenyl azo compounds) with amines in polar solvents like pyridine, followed by crystallization and purification . Key intermediates include halogenated arylazo compounds and pyridinyl derivatives. Reaction conditions (e.g., reflux time, solvent choice) significantly impact yields, as seen in studies achieving 61–70% yields for structurally related compounds .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer : Combined spectroscopic methods are essential:
- 1H/13C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing pyridinyl and chlorophenyl substituents .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., loss of Cl or pyridine groups) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C=N or C-Cl bonds in tetrazolo-pyrimidine cores .
Advanced Research Questions
Q. How can experimental design strategies optimize the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Bayesian optimization has outperformed human decision-making in similar heterocyclic syntheses by prioritizing high-yield reaction spaces . For example, flow chemistry setups (e.g., continuous reactors) improve reproducibility and scalability for diazo intermediates, which are structurally analogous to tetrazolo-pyrimidines .
Q. What analytical approaches resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles in the chromeno-tetrazolo core) by comparing experimental data with computational models .
- Density Functional Theory (DFT) : Predicts NMR chemical shifts or vibrational frequencies to validate experimental observations .
- Statistical Error Analysis : Quantifies uncertainties in crystallographic parameters (e.g., R-factors) to assess data reliability .
Q. What computational methods predict the biological activity of this compound, and how are they validated?
- Methodological Answer :
- Molecular Docking : Screens against kinase or receptor targets (e.g., EGFR, VEGFR) using software like AutoDock. Pyrrolo-pyrimidine analogs show binding affinity to tyrosine kinases, suggesting similar potential for this compound .
- QSAR Modeling : Correlates substituent effects (e.g., Cl vs. OCH3 groups) with bioactivity using regression models trained on inhibitory data .
- In Vitro Validation : Prioritize targets predicted computationally for enzymatic assays (e.g., IC50 measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
